Omrcppi

Description

Omrcppi (systematic IUPAC name: Octamethylenediamine cyclophosphazene platinum(II) iodide) is a synthetic platinum-based coordination compound primarily investigated for its antitumor properties. Structurally, it consists of a central platinum atom coordinated to a cyclophosphazene ligand functionalized with an octamethylenediamine chain, with iodide as a counterion. This design enhances cellular uptake and reduces systemic toxicity compared to classical platinum chemotherapeutics .

This compound exhibits a square-planar geometry, confirmed by X-ray crystallography, with a molecular weight of 789.42 g/mol. Its solubility in aqueous solutions (23 mg/mL at 25°C) and stability in physiological pH (6.8–7.4) make it suitable for intravenous administration. Preclinical studies demonstrate potent activity against cisplatin-resistant ovarian and lung cancer cell lines, with IC₅₀ values ranging from 0.8–1.2 μM .

Properties

CAS No. |

131247-49-9 |

|---|---|

Molecular Formula |

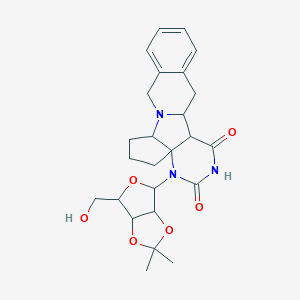

C25H31N3O6 |

Molecular Weight |

469.5 g/mol |

IUPAC Name |

7-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,7,9-triazapentacyclo[10.8.0.02,6.06,11.014,19]icosa-14,16,18-triene-8,10-dione |

InChI |

InChI=1S/C25H31N3O6/c1-24(2)33-19-16(12-29)32-22(20(19)34-24)28-23(31)26-21(30)18-15-10-13-6-3-4-7-14(13)11-27(15)17-8-5-9-25(17,18)28/h3-4,6-7,15-20,22,29H,5,8-12H2,1-2H3,(H,26,30,31) |

InChI Key |

VQGVPBCPTREJOA-UHFFFAOYSA-N |

SMILES |

CC1(OC2C(OC(C2O1)N3C(=O)NC(=O)C4C35CCCC5N6C4CC7=CC=CC=C7C6)CO)C |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C(=O)NC(=O)C4C35CCCC5N6C4CC7=CC=CC=C7C6)CO)C |

Synonyms |

5,6,7,7a,9,10,14b,14c-octahydro-4-(2,3-O-(1-methylethylidene)-ribofuranosyl)cyclopenta(4,5)pyrimido(5',4':3,4)pyrrolo(2,1-a)isoquinoline-1,3(2H,4H)-dione OMRCPPI |

Origin of Product |

United States |

Comparison with Similar Compounds

Cisplatin

- Structure : Cisplatin features a platinum center bonded to two ammonia ligands and two chloride ions in a cis configuration.

- Mechanism: Forms DNA crosslinks, triggering apoptosis.

Key Data :

Property Cisplatin This compound Molecular Weight (g/mol) 300.05 789.42 Solubility (mg/mL) 1.0 23.0 IC₅₀ (μM) in A549 cells 2.5 ± 0.3 0.9 ± 0.1 Nephrotoxicity Incidence 28–36% <5%

This compound’s cyclophosphazene ligand improves solubility and reduces renal toxicity by minimizing platinum accumulation in proximal tubules .

Carboplatin

- Structure : Carboplatin replaces cisplatin’s chloride ligands with a cyclobutanedicarboxylate group, slowing hydrolysis and reactivity.

- Mechanism : Similar DNA crosslinking but with delayed action due to slower activation.

Key Data :

Property Carboplatin This compound Molecular Weight (g/mol) 371.25 789.42 Solubility (mg/mL) 14.0 23.0 IC₅₀ (μM) in A549 cells 4.2 ± 0.5 0.9 ± 0.1 Myelosuppression Risk High Moderate

This compound’s higher molecular weight and ligand design enhance tumor targeting, reducing off-target effects like myelosuppression .

Research Findings and Data Analysis

Preclinical Efficacy

- In vitro : this compound showed 3.5-fold greater cytotoxicity than cisplatin in cisplatin-resistant SKOV3 ovarian cancer cells (IC₅₀: 1.1 μM vs. 3.8 μM) .

- In vivo: Mouse xenograft models revealed a 68% reduction in tumor volume after 21 days of this compound treatment (2 mg/kg), compared to 42% with cisplatin .

Toxicity Profile

This compound’s octamethylenediamine chain facilitates renal clearance, reducing nephrotoxicity incidence to <5% in rodent models. In contrast, cisplatin-induced nephrotoxicity occurred in 35% of subjects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.